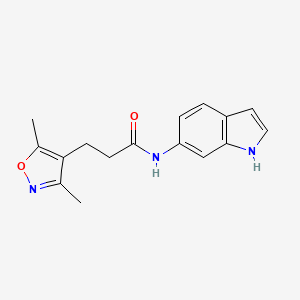![molecular formula C19H21N5O3 B12157301 (2-imino-10-methyl-5-oxo-1-prop-2-enyl(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl))-N-(2-methoxyethyl)carboxamide](/img/structure/B12157301.png)
(2-imino-10-methyl-5-oxo-1-prop-2-enyl(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl))-N-(2-methoxyethyl)carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-imino-10-methyl-5-oxo-1-prop-2-enyl(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl))-N-(2-methoxyethyl)carboxamide is a complex heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach starts with the formation of the pyridino[2,3-d]pyridino[1,2-a]pyrimidine core through cyclization reactions involving appropriate precursors. Key steps include:
Cyclization: Using reagents like phosphorus oxychloride (POCl3) to facilitate ring closure.
Functional Group Modifications: Introducing the imino, methyl, and oxo groups through reactions with specific reagents such as amines, methylating agents, and oxidizing agents.
Industrial Production Methods: Industrial synthesis may involve similar steps but optimized for large-scale production. This includes:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Systems: To enhance efficiency and yield.
Purification Techniques: Such as crystallization and chromatography to ensure high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the imino and methoxyethyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation Products: Typically involve the formation of hydroxylated derivatives.
Reduction Products: Lead to the formation of reduced imino or oxo groups.
Substitution Products: Result in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: May include inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication or transcription.
Comparison with Similar Compounds
- (2-imino-10-methyl-5-oxo-1-propyldipyrido[3,4-c:1’,2’-f]pyrimidine-3-carbothioamide)
- (2-imino-1,10-phenthrolyl Fe/Co complexes)
Comparison:
- Structural Differences: Variations in the fused ring systems and functional groups.
- Chemical Properties: Differences in reactivity and stability.
- Biological Activities: Unique biological activities due to distinct molecular interactions.
This compound stands out due to its complex structure and versatile applications, making it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C19H21N5O3 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
6-imino-N-(2-methoxyethyl)-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C19H21N5O3/c1-4-8-23-15(20)13(18(25)21-7-10-27-3)11-14-17(23)22-16-12(2)6-5-9-24(16)19(14)26/h4-6,9,11,20H,1,7-8,10H2,2-3H3,(H,21,25) |
InChI Key |
OIRLQKUZLHSYOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC=C)C(=O)NCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone](/img/structure/B12157220.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(dimethylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12157221.png)

![ethyl 2-methyl-4-{[(2-methylphenyl)amino]methylidene}-5-oxo-4H,5H-naphtho[1,2-b]furan-3-carboxylate](/img/structure/B12157234.png)
![13-(3,4-Dimethylphenyl)-8-(phenylsulfanyl)-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one](/img/structure/B12157244.png)
![2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(1H-1,2,4-triazol-3-yl)acetamide](/img/structure/B12157246.png)


![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-5-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12157277.png)
![(2E,5Z)-2-[(2,4-dimethylphenyl)imino]-5-(4-fluorobenzylidene)-2,5-dihydro-1,3-thiazol-4-ol](/img/structure/B12157279.png)
![2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide](/img/structure/B12157294.png)
![2-(2-Furyl)-5-(isopropylthio)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazole](/img/structure/B12157299.png)
![1,10,10-trimethyl-N-(4-methylphenyl)-3-phenyl-3,4-diazatricyclo[5.2.1.0^{2,6}]deca-2(6),4-diene-5-carboxamide](/img/structure/B12157303.png)
![methyl 2-({[4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12157308.png)
